molecular formula C29H29N5O2S B2611714 5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-46-6

5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2611714
CAS No.: 868220-46-6
M. Wt: 511.64
InChI Key: VOUZMNHZXNTUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a benzhydrylpiperazine moiety and a 3-methoxyphenyl substituent. The 3-methoxyphenyl group may enhance lipophilicity and metabolic stability, while the hydroxyl group on the triazole ring could contribute to hydrogen bonding with biological targets.

Properties

IUPAC Name

5-[(4-benzhydrylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O2S/c1-36-24-14-8-13-23(19-24)26(27-28(35)34-29(37-27)30-20-31-34)33-17-15-32(16-18-33)25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-14,19-20,25-26,35H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUZMNHZXNTUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and neuropharmacological effects, supported by various studies and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄OS
  • Molecular Weight : 358.43 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of compounds similar to thiazolo[3,2-b][1,2,4]triazoles. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus< 40
Escherichia coli< 29
Salmonella typhimurium< 132
Candida albicans< 207

These results indicate a broad-spectrum antimicrobial activity, similar to other benzothiazole derivatives which have shown effectiveness in inhibiting bacterial pathways including cell wall synthesis and DNA replication .

Anticancer Activity

The anticancer potential of This compound has also been explored. Studies reveal that derivatives of triazoles exhibit cytotoxic effects against various cancer cell lines:

  • The compound was tested against the MCF-7 breast cancer cell line, showing significant cytotoxicity comparable to standard chemotherapeutics like cisplatin.
Cell LineIC50 (µM)
MCF-712.5

This suggests that the compound may interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Interaction with specific enzymes critical for microbial growth and cancer cell survival.
  • Receptor Binding : Potential binding to neurotransmitter receptors which could explain neuropharmacological effects.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.

Case Studies

Several case studies illustrate the compound's potential:

  • A study on similar thiazole derivatives highlighted their ability to inhibit DNA gyrase and other essential enzymes in bacteria.
  • Another investigation into the pharmacokinetics of related compounds suggested favorable absorption and bioavailability profiles, indicating the potential for oral administration in therapeutic applications.

Scientific Research Applications

Anticancer Properties

Research indicates that 5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines:

  • Growth Inhibition : One study reported a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer line at concentrations as low as 10 µM.
  • Mechanism of Action : The proposed mechanisms include microtubule inhibition and targeting kinase receptors involved in cancer progression. These actions disrupt mitotic processes in cancer cells, making this compound a candidate for further anticancer drug development.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties:

  • Antifungal Activity : Certain derivatives exhibit antifungal effects against resistant strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Some studies have indicated that thiazolo[3,2-b][1,2,4]triazole derivatives may also possess anti-inflammatory properties, providing avenues for research into treatments for inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • Anticancer Efficacy Study : A series of thiazolo[3,2-b][1,2,4]triazole derivatives were tested against human cancer cell lines. Results showed potent anticancer activity across multiple types of cancer including renal cancer and melanoma.
  • Microtubule Dynamics Research : Investigations into the compound's ability to inhibit tubulin polymerization revealed significant insights into its mechanism of action against cancer cells.
  • Antimicrobial Testing : Various derivatives were subjected to antimicrobial assays to determine their effectiveness against specific pathogens.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

Compound from :
  • Structure : 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
  • Key Differences :
    • Replaces the benzhydryl group with a 3-chlorophenylpiperazine.
    • Features a 4-ethoxy-3-methoxyphenyl substituent instead of 3-methoxyphenyl.
    • Includes a methyl group at position 2 of the thiazolo-triazole core.
Compound from :
  • Structure : (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • Key Differences :
    • Replaces the benzhydrylpiperazine with a pyrazole ring substituted with a 4-butoxy-2-methylphenyl group.
    • Contains a ketone at position 6 instead of a hydroxyl group.

Pharmacological Potential

Triazolo-Thiadiazoles () :
  • Structure : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
  • Key Differences :
    • Replaces the thiazolo-triazole core with a triazolo-thiadiazole system.
    • Incorporates a pyrazole ring linked to a 4-methoxyphenyl group.

Substituent Effects on Bioactivity

  • Methoxy vs. Chloro Groups :
    • The 3-chlorophenyl group in ’s compound may improve binding to hydrophobic enzyme pockets, whereas the methoxy group in the target compound could enhance solubility and reduce toxicity .
  • Benzhydrylpiperazine vs. Pyrazole :
    • The benzhydrylpiperazine in the target compound likely confers stronger CNS activity due to dopamine receptor interactions, while pyrazole-containing analogues () may favor anti-inflammatory or anticancer applications .

Comparative Data Table

Property Target Compound Compound Compound Triazolo-Thiadiazoles ()
Core Structure Thiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-one Triazolo[3,4-b][1,3,4]thiadiazole
Key Substituents Benzhydrylpiperazine, 3-methoxyphenyl 3-Chlorophenylpiperazine, 4-ethoxy-3-methoxyphenyl 4-Butoxy-2-methylphenyl, pyrazole Pyrazole, 4-methoxyphenyl
Molecular Weight (Da) ~600 (estimated) 643.25 (calculated) 634.78 (calculated) ~450–500 (varies with R-group)
Potential Activity CNS modulation (inferred) Antifungal, antimicrobial Anti-inflammatory Antifungal, enzyme inhibition

Q & A

How can the synthesis of this compound be optimized given its complex heterocyclic structure?

Answer:
The synthesis involves multi-step reactions, including cyclization and functional group modifications. Key steps include:

  • Cyclization : Use hydrazine hydrate for pyrazole ring formation under reflux in ethanol (85°C, 6–8 hours) .
  • Thiadiazole Formation : React intermediates with carboxylic acids in phosphorus oxychloride (POCl₃) at 80–90°C for 2–3 hours to form thiadiazole cores .
  • Purification : Employ high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) to achieve >95% purity .
    Optimization Tips : Adjust stoichiometry (1:1.2 molar ratio for hydrazine reactions) and monitor reaction progress via thin-layer chromatography (TLC) to minimize side products.

What spectroscopic and analytical methods are recommended for structural confirmation?

Answer:

  • 1H NMR : Analyze proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Confirm thiazole C=S stretches (∼680 cm⁻¹) and triazole N-H bonds (∼3400 cm⁻¹) .
  • HRMS : Use electrospray ionization (ESI) to validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .
  • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3% tolerance) .

How can molecular docking studies be integrated with experimental validation of antifungal activity?

Answer:

  • Target Selection : Use PDB structures like 14-α-demethylase lanosterol (PDB: 3LD6) for docking .
  • Software : Perform docking with AutoDock Vina (grid size: 20 ų, exhaustiveness: 8) to predict binding affinities (ΔG ≤ −8 kcal/mol suggests strong interaction) .
  • Validation : Compare docking results with in vitro antifungal assays (e.g., MIC values against Candida albicans). Discrepancies may arise due to membrane permeability limitations, requiring logP optimization .

What are best practices for ensuring compound purity during synthesis?

Answer:

  • HPLC : Use a mobile phase of 70:30 acetonitrile/water (0.1% TFA) with UV detection at 254 nm .
  • Recrystallization : Purify via ethanol/water (1:1 v/v) at 4°C for 24 hours to remove polar impurities .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C, 75% RH for 4 weeks) via HPLC .

What reaction mechanisms are critical for forming the thiazolo-triazole core?

Answer:

  • Mannich Reaction : Facilitates amine coupling using formaldehyde and piperazine derivatives under acidic conditions (pH 4–5) .
  • Cyclocondensation : Thiazole formation via thiourea intermediates in POCl₃, involving nucleophilic attack at the carbonyl carbon .
  • Key Insight : Control temperature (<90°C) to prevent ring-opening side reactions .

How can researchers resolve discrepancies between computational predictions and bioassay results?

Answer:

  • Re-evaluate Docking Parameters : Adjust protonation states of target residues (e.g., histidine) and solvent models (implicit vs. explicit) .
  • Assay Optimization : Use standardized CLSI protocols for MIC determination. Check for efflux pump activity (e.g., with verapamil) if potency is lower than predicted .
  • Synthetic Derivatives : Modify substituents (e.g., replace 3-methoxyphenyl with halogenated analogs) to enhance membrane penetration .

Are there alternative synthetic routes to improve yield or reduce steps?

Answer:

  • One-Pot Synthesis : Explore tandem cyclization-alkylation using microwave irradiation (100°C, 30 minutes) to reduce steps .
  • Catalysis : Test Pd/C (5% w/w) for Suzuki couplings to introduce biaryl motifs, improving yield by 15–20% .
  • Green Chemistry : Replace POCl₃ with ionic liquids (e.g., [BMIM]Cl) for thiadiazole formation, reducing hazardous waste .

How should stability be assessed under biological assay conditions?

Answer:

  • Incubation Studies : Incubate the compound in PBS (pH 7.4) or serum (37°C, 24 hours) and analyze degradation via LC-MS .
  • Light Sensitivity : Store solutions in amber vials; monitor UV absorbance shifts (>10 nm indicates photodegradation) .

What strategies enhance structure-activity relationships (SAR) for antifungal activity?

Answer:

  • R-Group Variation : Synthesize analogs with electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3-methoxyphenyl position to boost target affinity .
  • Bioisosteres : Replace the thiazole ring with oxadiazole (synthesized via cyclization with hydroxylamine) to improve solubility .

What challenges arise when scaling up synthesis, and how can they be mitigated?

Answer:

  • Heat Dissipation : Use jacketed reactors for exothermic steps (e.g., POCl₃ reactions) to maintain ≤90°C .
  • Purification Scaling : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .
  • Yield Drop : Optimize solvent volumes (e.g., 10 mL/g substrate in ethanol) and stirrer speed (>500 rpm) for homogeneous mixing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.